Ethyl 4-({[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-3-yl]carbonyl}amino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-3-PIPERIDYL)CARBONYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is a complex organic compound with a molecular formula of C24H29N5O4 and a molecular weight of 451.527.
Preparation Methods
The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including ETHYL 4-{[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-3-PIPERIDYL)CARBONYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE, typically involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired products in satisfactory yields. The reactions are often catalyzed by sodium ethoxide or potassium carbonate (K2CO3) .
Chemical Reactions Analysis
ETHYL 4-{[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-3-PIPERIDYL)CARBONYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
ETHYL 4-{[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-3-PIPERIDYL)CARBONYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 4-{[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-3-PIPERIDYL)CARBONYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
ETHYL 4-{[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-3-PIPERIDYL)CARBONYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:
- Ethyl (4-oxo 1benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate
- [4-(2-Ethyl 1benzofuro[3,2-d]pyrimidin-4-yl)-1-piperazinyl](phenyl)methanone These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of ETHYL 4-{[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-3-PIPERIDYL)CARBONYL]AMINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE lies in its specific piperidyl and tetrahydropyridinecarboxylate moieties, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C24H29N5O4 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
ethyl 4-[[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carbonyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H29N5O4/c1-2-32-24(31)28-12-9-17(10-13-28)27-23(30)16-6-5-11-29(14-16)22-21-20(25-15-26-22)18-7-3-4-8-19(18)33-21/h3-4,7-8,15-17H,2,5-6,9-14H2,1H3,(H,27,30) |
InChI Key |
REVNFIRFONBWMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.